4,9-Acridinedicarboxylic acid 4,9-Acridinedicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 27574-29-4
VCID: VC17313165
InChI: InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C15H9NO4
Molecular Weight: 267.24 g/mol

4,9-Acridinedicarboxylic acid

CAS No.: 27574-29-4

Cat. No.: VC17313165

Molecular Formula: C15H9NO4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

4,9-Acridinedicarboxylic acid - 27574-29-4

Specification

CAS No. 27574-29-4
Molecular Formula C15H9NO4
Molecular Weight 267.24 g/mol
IUPAC Name acridine-4,9-dicarboxylic acid
Standard InChI InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20)
Standard InChI Key DOZKPGOIZJCCHC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)C(=O)O

Introduction

Structural and Chemical Properties of Acridine Derivatives

The acridine core consists of three fused benzene rings with a central pyridine-type nitrogen atom, conferring both aromaticity and basicity. Substitution at the 4th and 9th positions introduces carboxylic acid groups, which significantly alter the compound’s electronic properties, solubility, and reactivity.

Electronic and Steric Effects

The electron-withdrawing nature of carboxylic acid groups at positions 4 and 9 would polarize the acridine π-system, enhancing its ability to participate in charge-transfer interactions . This could increase fluorescence quantum yield compared to monosubstituted analogs like acridine-9-carboxylic acid, which exhibits intrinsic fluorescence useful in analytical applications . Steric hindrance between the two carboxyl groups may also influence conformational flexibility, potentially affecting binding interactions with biological targets.

Solubility and Hydration

Monocarboxylic acridine derivatives, such as acridine-9-carboxylic acid hydrate (CAS 332927-03-4), demonstrate moderate water solubility due to hydrogen bonding with hydration water molecules . The dicarboxylic analog likely exhibits greater hydrophilicity, though its exact solubility profile would depend on the degree of hydration and pH-dependent deprotonation of the carboxylic groups.

Table 1: Comparative Properties of Acridine Carboxylic Acid Derivatives

PropertyAcridine-9-Carboxylic Acid Hydrate Acridine-4-Carboxamide 4,9-Acridinedicarboxylic Acid (Predicted)
Molecular FormulaC₁₄H₉NO₂·xH₂OC₁₆H₁₅N₃O₂C₁₅H₉NO₄
SolubilityModerate in polar solventsLow in waterHigh in aqueous basic solutions
FluorescenceYesNo dataEnhanced due to dual electron withdrawal
pKa (carboxylic groups)~3.5 (estimated)N/A~3.0 and ~4.5 (for 4- and 9-COOH)

Synthesis Pathways and Optimization

While no direct synthesis of 4,9-acridinedicarboxylic acid is documented, methodologies for analogous compounds provide plausible routes.

Oxidation of Dimethylacridine Precursors

The patent CN111777556A details the oxidation of 9-methylacridine to acridine-9-carboxylic acid using tert-butyl hydroperoxide (TBHP) and vanadyl acetylacetonate (VO(acac)₂) in chloroform under microwave irradiation. By analogy, 4,9-dimethylacridine could undergo sequential oxidation at both methyl groups. Key considerations include:

  • Oxidant Selectivity: TBHP avoids metal contamination but may require higher temperatures for dual oxidation.

  • Catalyst Efficiency: Vanadium-based catalysts promote methyl-to-carboxylic acid conversion but might necessitate stepwise reactions to prevent over-oxidation.

  • Solvent Compatibility: Chloroform’s low polarity could limit solubility of the dicarboxylic product, necessitating a switch to dimethylformamide (DMF) in later stages .

Hydrolysis of Dicyanoacridine

An alternative route involves cyano substitution at both 4 and 9 positions followed by acidic or basic hydrolysis. This method, mentioned in the context of non-oxidative synthesis , avoids harsh oxidants but requires precise control to prevent ring degradation.

Biological and Industrial Applications

Chemiluminescent Immunoassays

Acridine-9-carboxylic acid serves as a precursor for acridinium esters, which are chemiluminescent labels in immunoassays . The dicarboxylic analog could enable bifunctional conjugation to antibodies or DNA probes, enhancing signal amplification. For example, one carboxyl group might link to a biomolecule while the other facilitates solubility or further derivatization.

Antitumor Agents

N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) exhibits antitumor activity by intercalating DNA and inhibiting topoisomerases . Introducing a second carboxylic group at position 9 could modulate DNA binding affinity or enable prodrug strategies via esterification.

Fluorescent Sensors

The dual carboxyl groups in 4,9-acridinedicarboxylic acid could act as pH-sensitive fluorophores. At neutral pH, deprotonation of the 4-COOH (predicted pKa ~3.0) would increase electron density on the acridine ring, shifting emission wavelengths. Such properties are valuable in intracellular imaging or environmental sensing.

Challenges and Future Directions

Toxicity Profiling

Acridine derivatives often exhibit planar structures that intercalate DNA, posing mutagenic risks . Rigorous in vitro genotoxicity assays (e.g., Ames test) are essential before biomedical applications.

Computational Modeling

Molecular dynamics simulations could predict the binding modes of 4,9-acridinedicarboxylic acid with biological targets like DNA or enzymes. Energy-minimized models, as used for C4-DACA , would guide structural optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator